![molecular formula C21H22N4O3 B2475449 3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 881435-77-4](/img/structure/B2475449.png)
3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one
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Description
3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
One pivotal area of research involves the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives. These studies have led to the creation of compounds with significant or moderate activities against various microorganisms, highlighting the potential for developing new antimicrobial agents (H. Bektaş et al., 2007). Another study focused on the synthesis and molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, detailing the compound's crystalline structure and intermolecular interactions, which could inform the design of compounds with specific physical properties (L. Hwang et al., 2006).
Potential Applications in Materials Science
Research into hexahydro-s-triazine derivatives has shown these compounds to be acid-sensitive, leading to the development of acid-degradable epoxy resins. These materials demonstrate high thermal and mechanical properties, comparable to conventional resins, with the added benefit of controlled degradation under strong acid stimuli, suggesting applications in recyclable materials and sustainable engineering (Shusen You et al., 2017).
Exploration of Antimicrobial and Anticancer Potentials
The antimicrobial and anticancer potentials of 1,2,4-triazine derivatives have been extensively studied. For instance, novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives prepared from cyanuric chloride have shown excellent broad-spectrum antimicrobial activity against bacterial and fungal strains, indicating their promise as antimicrobial agents (Vikas Padalkar et al., 2014). Additionally, some new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been synthesized and evaluated for their anticancer activity, showing potential against a variety of cancer types, which highlights the versatility of 1,2,4-triazine derivatives in medical research (O. Bekircan et al., 2008).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-13(2)16-6-3-14(4-7-16)9-17-20(26)23-21(25-24-17)22-11-15-5-8-18-19(10-15)28-12-27-18/h3-8,10,13H,9,11-12H2,1-2H3,(H2,22,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDCIPFAUBTSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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